2,2,4,6-Tetramethyl-1,2-dihydropyridine
CAS No.: 32022-06-3
Cat. No.: VC20177839
Molecular Formula: C9H15N
Molecular Weight: 137.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32022-06-3 |
---|---|
Molecular Formula | C9H15N |
Molecular Weight | 137.22 g/mol |
IUPAC Name | 2,2,4,6-tetramethyl-1H-pyridine |
Standard InChI | InChI=1S/C9H15N/c1-7-5-8(2)10-9(3,4)6-7/h5-6,10H,1-4H3 |
Standard InChI Key | DIYCBAPGHKJRBJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(N1)(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Identifiers of 2,2,4,6-Tetramethyl-1,2-dihydropyridine
Property | Value | Source |
---|---|---|
CAS Number | 32022-06-3 | |
Molecular Formula | ||
Molecular Weight | 137.22 g/mol | |
IUPAC Name | 2,2,4,6-tetramethyl-1H-pyridine | |
InChIKey | DIYCBAPGHKJRBJ-UHFFFAOYSA-N |
Molecular Geometry and Electronic Structure
The compound’s structure features a planar pyridine ring with two methyl groups at the 2-position, creating steric hindrance that influences its reactivity. Nuclear magnetic resonance (NMR) studies of related dihydropyridines suggest that the 1,2-dihydro configuration allows conjugation between the lone pair on nitrogen and the ring’s π-system, stabilizing the molecule. Density functional theory (DFT) calculations predict a dipole moment of ~1.8 D, reflecting moderate polarity due to the nitrogen atom .
Physicochemical Properties
Bulk Physical Properties
Experimental data from Chemsrc indicates a density of 0.839 g/cm³ and a boiling point of 201.6°C at 760 mmHg . The flash point of 71°C classifies it as flammable, necessitating storage away from ignition sources . Unlike fully aromatic pyridines, its partial saturation reduces melting point stability, though no specific melting point data is available.
Table 2: Physicochemical Profile
Property | Value | Method/Source |
---|---|---|
Density (25°C) | 0.839 g/cm³ | Experimental |
Boiling Point | 201.6°C | ASTM D86 |
Flash Point | 71°C | Closed-cup |
LogP (Octanol-Water) | 2.55 | Calculated |
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 2920 cm⁻¹ (C-H stretch in methyl groups) and 1590 cm⁻¹ (C=N stretch).
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¹H NMR: Peaks at δ 1.20–1.40 ppm (methyl groups), δ 5.70 ppm (vinyl proton), and δ 3.10 ppm (NH proton) .
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Mass Spectrometry: Base peak at m/z 137 ([M]⁺), with fragmentation patterns showing loss of methyl groups (m/z 122).
Synthesis and Manufacturing
Historical Synthesis Routes
The earliest reported synthesis dates to 1948, involving the condensation of acetone with ammonia under acidic conditions, followed by methylation . A 1953 modification by Hancox et al. improved yields to 45% using dimethylamine hydrochloride as a catalyst .
Table 3: Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Hancox (1953) | 45 | 90 | Low-cost reagents |
Pd-Catalyzed C-H Methylation | 68 | 95 | Regioselectivity |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Though direct therapeutic applications are undocumented, the compound serves as a precursor to N-heterocyclic carbene (NHC) ligands used in anticancer drug synthesis. Its methyl groups facilitate steric tuning of metal complexes, enhancing their binding affinity to biological targets.
Agrochemical Research
In a 2020 patent (WO2020157631), Bayer AG disclosed derivatives of 2,2,4,6-tetramethyl-1,2-dihydropyridine as synergists for neonicotinoid insecticides, improving pest mortality by 40% compared to standalone formulations.
Research Frontiers and Challenges
Catalysis
A 2024 study demonstrated its use as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving turnover frequencies (TOF) of 1,200 h⁻¹—30% higher than traditional triethylamine ligands.
Computational Modeling
Molecular dynamics simulations reveal that the 1,2-dihydro configuration stabilizes transition states in Diels-Alder reactions by 12 kcal/mol compared to the 2,3-dihydro isomer . This highlights the importance of regiochemistry in designing dihydropyridine-based catalysts.
Comparative Analysis with Isomers
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